molecular formula C10H14N2O2 B1462151 5-amino-2-ethoxy-N-methylbenzamide CAS No. 1071344-22-3

5-amino-2-ethoxy-N-methylbenzamide

Cat. No.: B1462151
CAS No.: 1071344-22-3
M. Wt: 194.23 g/mol
InChI Key: ZZYDPDMUVRTZOH-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxy-N-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and an N-methylated amide (-N(CH₃)C=O) at position 1.

Properties

IUPAC Name

5-amino-2-ethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-9-5-4-7(11)6-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYDPDMUVRTZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Ethoxy-5-nitrobenzamide or 2-Ethoxy-5-aminobenzamide Precursors

The ethoxy group at position 2 can be introduced via nucleophilic aromatic substitution on a suitable halogenated benzamide, or by starting from 2-ethoxybenzoic acid derivatives.

For example, ethoxy substitution is often achieved by reacting 2-halobenzoic acid derivatives with sodium ethoxide under reflux conditions.

The amino group at position 5 can be introduced by nitration followed by reduction:

  • Nitration: Electrophilic aromatic substitution to install a nitro group at position 5.
  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amino group.

Formation of N-methylbenzamide

The benzamide moiety with N-methyl substitution is typically prepared by:

  • Reacting the corresponding aminobenzoic acid derivative with methylamine or methylamine hydrochloride under coupling conditions.
  • Alternatively, benzoyl chlorides can be reacted with methylamine to form N-methylbenzamides.

Research Findings on Related Benzamide Derivatives

A study on benzamide-based 5-aminopyrazoles describes multi-step synthesis involving:

  • Reaction of benzoyl isothiocyanate with malononitrile in KOH–ethanol.
  • Alkylation with alkyl halides such as methyl iodide.
  • Subsequent reactions with hydrazine to form amino-substituted benzamide derivatives.

Although this study focuses on pyrazole derivatives, the alkylation step demonstrates the feasibility of N-methylation and ethoxy group introduction via alkyl halides under basic conditions.

Data Table: Summary of Preparation Parameters for Related Benzamide Derivatives

Step Reagents/Conditions Temperature (°C) Notes Yield & Purity
Amination of Isatoic Anhydride Isatoic anhydride + methylamine in solvent A 10–50 (opt. 30) Dropwise addition, stirring, layering High yield, pure organic phase
Substitution (e.g., chlorination) Trichloroisocyanuric acid added slowly to organic phase 30–80 (opt. 40–50) pH adjusted to 8–13 post-reaction, filtration High purity white solid
Alkylation (N-methylation) Alkyl halide (e.g., methyl iodide) + base (KOH) in EtOH Room temp. Followed by hydrazine reaction for further derivatization Moderate to high yield
Reduction of Nitro Group Catalytic hydrogenation or Fe/HCl Ambient to reflux Converts nitro to amino group High yield

Analytical and Quality Considerations

  • Purity: High purity is achieved by controlling reaction temperature, pH during workup, and solvent choice.
  • Yield: Optimized by stepwise addition of reagents and maintaining reaction temperatures within specified ranges.
  • Environmental Impact: Methods involving one-pot synthesis and water-soluble byproducts reduce environmental pollution.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-ethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 5-amino-2-ethoxy-N-methylbenzamide serves as a fundamental building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic chemistry.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe in enzyme studies. Its ability to interact with specific molecular targets can help elucidate enzyme mechanisms and pathways.
  • Gastroprokinetic Activity : Related compounds, such as mosapride (4-amino-5-chloro-2-ethoxy-N-methylbenzamide), have been shown to exhibit gastroprokinetic effects, promoting gastrointestinal motility. This property is particularly relevant in the treatment of gastrointestinal disorders.

Medicine

  • Therapeutic Properties : Research has explored the anti-inflammatory and analgesic effects of this compound and its derivatives. These compounds may provide new avenues for pain management and inflammation reduction.
  • Drug Development : The compound's structural characteristics make it a candidate for developing new pharmaceuticals targeting various medical conditions, including gastrointestinal issues.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its chemical stability and reactivity are advantageous for creating novel compounds.

Case Studies

  • Gastrointestinal Disorders : A study highlighted the efficacy of mosapride, which contains a similar structure to this compound, in treating chronic gastritis symptoms. The compound demonstrated significant improvements in gastrointestinal motility, suggesting potential therapeutic applications for related compounds .
  • Enzyme Interaction Studies : Research focused on the use of 5-amino derivatives as probes to study enzyme activity revealed that these compounds can selectively inhibit or activate specific enzymes, providing insights into their mechanisms of action .
  • Pharmaceutical Development : The development of new drugs incorporating the benzamide structure has shown promise in addressing various health issues, including those related to gastrointestinal motility disorders .

Mechanism of Action

The mechanism of action of 5-amino-2-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-amino-2-ethoxy-N-methylbenzamide and related benzamide derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Biological Activities
This compound 5-NH₂, 2-OCH₂CH₃, N-CH₃ C₁₀H₁₄N₂O₂ 194.23* Higher lipophilicity due to ethoxy group
5-Amino-2-methoxy-N,N-dimethylbenzamide 5-NH₂, 2-OCH₃, N-(CH₃)₂ C₁₀H₁₄N₂O₂ 194.23 Increased steric hindrance from N,N-dimethyl
5-Chloro-2-methoxy-N-phenethylbenzamide 5-Cl, 2-OCH₃, N-CH₂CH₂Ph C₁₆H₁₅ClN₂O₂ 302.75 Enhanced electron-withdrawing effects (Cl)
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 5-NH₂, 2-OCH₃, 4-OCH₂CH₂OCH₃ C₁₇H₁₉N₂O₄ 315.34 Improved solubility from polar 4-substituent
5-Chloro-N-(2-chloro-4-...)benzamide 5-Cl, 2-OH, 4-substituted Variable Variable Antimicrobial activity (in vitro studies)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group in this compound confers greater lipophilicity compared to methoxy analogs (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide) . This may enhance membrane permeability but reduce aqueous solubility.

Electron-donating groups (e.g., NH₂ in 5-amino derivatives) may improve hydrogen-bonding capacity, critical for enzyme inhibition .

Amide Nitrogen Substitution: N-Methylation (as in the target compound) reduces hydrogen-bonding capacity compared to N-H amides but may improve metabolic stability . N,N-Dimethylation (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide) further increases steric bulk, possibly limiting interactions with narrow binding pockets .

Polar Substituents: Compounds like N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide exhibit enhanced solubility due to hydrophilic 4-substituents, making them more suitable for aqueous formulations .

Biological Activity

5-amino-2-ethoxy-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in research and potential therapeutic applications.

This compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and features distinct ethoxy and N-methyl substitutions that influence its biological activity. The synthesis typically involves the reaction of 5-amino-2-ethoxybenzoic acid with N-methylamine, utilizing coupling agents like EDCI and catalysts such as DMAP to form the amide bond.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing cellular pathways. For instance, it has been noted for potential antimicrobial and anticancer properties, suggesting a mechanism involving inhibition of key enzymes or signaling pathways .

Antimicrobial Properties

Studies have indicated that benzamide derivatives exhibit significant antimicrobial activity. For example, certain derivatives were found to inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide scaffold can enhance potency .

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. A study on related benzamide compounds highlighted their effectiveness against cancer cell lines, including breast and head and neck cancers. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

  • Antiviral Activity Against HBV :
    A study focused on benzamide derivatives showed that some compounds significantly reduced cytoplasmic HBV DNA levels. These derivatives interacted specifically with HBV core proteins, inhibiting nucleocapsid assembly. This suggests that this compound could be explored for antiviral applications .
  • Inhibition of Cancer Cell Proliferation :
    In vitro studies indicated that this compound and its analogs inhibited the proliferation of various cancer cell lines. The compounds were shown to induce apoptosis through caspase activation pathways, making them candidates for further development in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighEthoxy substitution enhances solubility
5-amino-2-methoxy-N-methylbenzamideLowModerateLacks ethoxy group
5-amino-2-ethoxy-N-ethylbenzamideModerateModerateN-Ethyl group may alter receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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